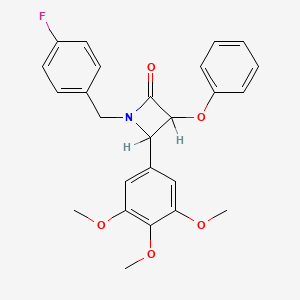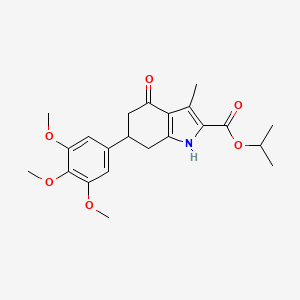![molecular formula C23H19N3O6S B4303423 3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4303423.png)
3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Descripción general
Descripción
3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline, also known as MKT-077, is a small molecule that has been studied for its potential as an anti-cancer agent. It was first identified in the 1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of 3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is not fully understood, but it is believed to act on the mitochondria of cancer cells. It has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases, which ultimately leads to apoptosis.
Biochemical and physiological effects:
3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of Hsp70, a heat shock protein that is overexpressed in many cancers. It has also been shown to inhibit the activity of the mitochondrial chaperone protein Hsp60. In addition, it has been shown to induce oxidative stress and disrupt cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline in lab experiments is its selectivity for cancer cells, which reduces the risk of off-target effects. However, one limitation is its relatively low potency compared to other anti-cancer agents. It also has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline. One area of interest is in developing more potent analogs of the compound that could be used as anti-cancer agents. Another area of interest is in studying the potential of 3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline as a sensitizer for immunotherapy. Finally, there is interest in studying the potential of 3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline in combination with other anti-cancer agents to improve treatment efficacy.
Aplicaciones Científicas De Investigación
3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been studied extensively for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. It has also been studied for its potential to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
(3Z)-3-[(4-methylphenyl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S/c1-15-3-7-17(8-4-15)11-18-14-24(33(31,32)20-9-5-16(2)6-10-20)21-12-19(25(27)28)13-22(23(18)21)26(29)30/h3-13H,14H2,1-2H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQJCZRQGDKTQQ-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CN(C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\CN(C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-2,3-dihydro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-morpholin-4-yl-1'-(1-naphthyl)-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4303368.png)
![4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenoxy)-1-[2-(4-methoxyphenyl)ethyl]azetidin-2-one](/img/structure/B4303372.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide](/img/structure/B4303379.png)
![5-[2-(2-fluorophenyl)vinyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4303391.png)
![1'-allyl-2-amino-7-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4303400.png)
![2-amino-1'-ethyl-7-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4303406.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B4303414.png)
![4,4',6,6'-tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo[4,5-d]imidazole-5,5'-dione](/img/structure/B4303418.png)
![4-chloro-N-[1-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B4303437.png)
![25-ethyl-12,24-dioxa-25-azahexacyclo[11.11.1.0~2,11~.0~3,8~.0~14,23~.0~15,20~]pentacosa-2,3,5,7,8,10,14,15,17,19,20,22-dodecaene](/img/structure/B4303438.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(3-isopropoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4303440.png)